molecular formula C8H11N3 B1386181 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine CAS No. 912366-00-8

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine

Cat. No. B1386181
CAS RN: 912366-00-8
M. Wt: 149.19 g/mol
InChI Key: ZRQZNYOLOXKRCI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.19 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine and related compounds often involves multi-step processes . For instance, one method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine include a boiling point of 323.9±42.0 °C (Predicted), a density of 1.167±0.06 g/cm3 (Predicted), and a pKa of 7.80±0.20 (Predicted) .

Scientific Research Applications

Chemical Properties and Synthesis

“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.18 .

Anticancer Applications

Functionalized 1,6-naphthyridines, which include “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine”, have been studied for their anticancer properties . They have shown promising results against different cancer cell lines . The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Applications

“5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” derivatives have been synthesized as potential anti-HIV agents . This highlights the potential of this compound in the development of new drugs for HIV treatment.

Anti-microbial Applications

1,6-naphthyridines, including “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine”, have been found to have anti-microbial properties . This suggests that they could be used in the development of new antimicrobial agents.

Analgesic Applications

1,6-naphthyridines have also been found to have analgesic properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in pain management.

Anti-inflammatory Applications

1,6-naphthyridines have been found to have anti-inflammatory properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in the treatment of inflammatory conditions.

Anti-oxidant Applications

1,6-naphthyridines have been found to have anti-oxidant properties . This suggests that “5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine” could potentially be used in the management of oxidative stress-related conditions.

Other Applications

Apart from the above-mentioned applications, 1,6-naphthyridines have been found to have a variety of other applications . These include use in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .

Future Directions

The future directions for the study of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZNYOLOXKRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine interact with its target and what are the downstream effects?

A: 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine acts as a highly potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) []. While the specific interaction mechanism is not detailed in the provided abstract, CDK4/6 inhibitors typically block the activity of these kinases by competing with ATP for binding to the active site. This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of cell cycle progression. As a result, the cell cycle is arrested in the G1 phase, preventing uncontrolled cell division and tumor growth.

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